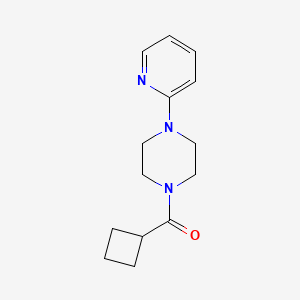![molecular formula C18H20N2O2 B5873945 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. In
Applications De Recherche Scientifique
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects.
Mécanisme D'action
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of immune function. In animal models of Alzheimer's disease and stroke, this compound has been shown to reduce neuronal damage and improve cognitive function. In cancer cell lines, this compound has been shown to inhibit cell growth and to sensitize cells to chemotherapy. In immune cells, this compound has been shown to modulate cytokine production and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for the sigma-1 receptor. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, including its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a treatment for various neurological disorders. In oncology, further studies are needed to explore the potential of this compound as a chemotherapy sensitizer and to identify potential synergistic combinations with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound as an immunomodulatory agent and to identify its potential applications in various autoimmune and inflammatory disorders.
Méthodes De Synthèse
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Propriétés
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIVTJEXFVSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)



![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)

![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
